molecular formula C11H15NO B12111950 Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- CAS No. 88653-54-7

Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-

Cat. No.: B12111950
CAS No.: 88653-54-7
M. Wt: 177.24 g/mol
InChI Key: SEBZADWFIXJMGC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- is a bicyclic compound with a unique structure that includes a nitrile group and a ketone group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The nitrile and ketone groups are then introduced through subsequent functional group transformations .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as hydrogenation, oxidation, and nitrile formation under controlled conditions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- involves its interaction with various molecular targets. The nitrile and ketone groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar bicyclic structure but differ in the functional groups attached.

    Bicyclo[2.2.1]heptane-1-carbonyl chloride: This compound has a carbonyl chloride group instead of a nitrile group.

Uniqueness: Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- is unique due to the presence of both nitrile and ketone groups, which provide distinct reactivity and versatility in chemical synthesis .

Biological Activity

Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- (CAS Number: 88653-54-7) is a bicyclic compound with significant biological implications. This article explores its biological activity, including its molecular characteristics, potential applications in pharmacology, and related case studies.

Molecular Characteristics

  • Molecular Formula : C11H15NO
  • Molecular Weight : 189.25 g/mol
  • Structural Features : The compound features a bicyclic structure with a carbonitrile group and a ketone functional group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of Bicyclo[2.2.1]heptane-1-carbonitrile primarily revolves around its potential pharmacological applications and toxicity profile. Research indicates that compounds with similar bicyclic structures often exhibit unique interactions with biological systems.

Potential Pharmacological Applications

  • Neuropharmacology : Compounds similar to bicyclo[2.2.1]heptanes have been studied for their effects on neurotransmitter systems, particularly as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite, making these compounds potential candidates for treating sleep disorders and obesity .
  • Genotoxicity Studies : A study on related bicyclic compounds indicated that they could induce genotoxic effects in bacterial models, suggesting a need for caution in their use . The research showed that the compound could trigger an SOS response in Escherichia coli, indicating oxidative stress and potential DNA damage.

1. Genotoxic Effects

A study investigated the genotoxic effects of a structurally related bicyclo compound on E. coli using lux-biosensors to measure luminescence as an indicator of cellular stress responses. The results indicated that at concentrations of 10% (100 g/l), the compound significantly induced DNA damage and an SOS response in bacterial cells .

Concentration (g/l)Luminescence ResponseStatistical Significance
ControlBaseline-
1Slight increasep-value > 0.05
10Significant increasep-value < 0.001
100Decreasep-value < 0.001

2. Neuropharmacological Implications

Research on similar compounds has shown that they can modulate neurotransmitter release and receptor activity, suggesting potential therapeutic roles in conditions like insomnia or anxiety disorders . These compounds may act as selective antagonists for orexin receptors, influencing wakefulness and appetite regulation.

Properties

CAS No.

88653-54-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonitrile

InChI

InChI=1S/C11H15NO/c1-9(2)10(3)4-5-11(9,7-12)6-8(10)13/h4-6H2,1-3H3

InChI Key

SEBZADWFIXJMGC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C#N)C)C

Origin of Product

United States

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